N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. This compound is a derivative of urea, where the hydrogen atoms are replaced by dimethylamino groups, enhancing its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea typically involves the reaction of dimethylamine with formaldehyde, followed by the addition of urea. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamine, formaldehyde, and urea. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea, which can be used in further chemical synthesis or industrial applications .
Wissenschaftliche Forschungsanwendungen
N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea involves its interaction with various molecular targets and pathways. It
Eigenschaften
CAS-Nummer |
84384-18-9 |
---|---|
Molekularformel |
C8H18N4O |
Molekulargewicht |
186.26 g/mol |
IUPAC-Name |
3-[bis(dimethylamino)methylidene]-1,1-dimethylurea |
InChI |
InChI=1S/C8H18N4O/c1-10(2)7(11(3)4)9-8(13)12(5)6/h1-6H3 |
InChI-Schlüssel |
NAJQFEKTWZAGFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC(=O)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.